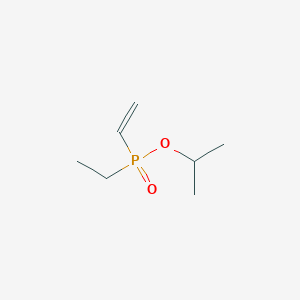
Propan-2-yl ethenyl(ethyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl ethenyl(ethyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to an isopropyl, ethenyl, and ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinates, including propan-2-yl ethenyl(ethyl)phosphinate, can be achieved through several methods. One common approach involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a variety of electrophiles . Another method includes the use of palladium-catalyzed cross-coupling reactions between anilinium hypophosphite and aromatic electrophiles . Additionally, copper-catalyzed P-arylation of organophosphorus compounds containing P-H bonds can be employed .
Industrial Production Methods
Industrial production of phosphinates often involves large-scale reactions using readily available reagents and catalysts. The use of arynes for C-P bond construction under mild conditions is one such method that provides high yields and operational simplicity . The process typically involves the use of commercially available ligands and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl ethenyl(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinates to phosphines.
Substitution: Substitution reactions, such as P-arylation, can introduce aryl groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, lithium hexamethyldisilazide (LHMDS), and various electrophiles . Reaction conditions often involve low temperatures for deprotonation and mild conditions for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include arylphosphonates, arylphosphinates, and arylphosphine oxides . These products are valuable intermediates in organic synthesis and have various applications in the chemical industry.
Scientific Research Applications
Propan-2-yl ethenyl(ethyl)phosphinate has several scientific research applications:
Mechanism of Action
The mechanism of action of propan-2-yl ethenyl(ethyl)phosphinate involves its interaction with molecular targets through the formation of phosphinate esters. These esters can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes . The compound’s bioisosteric properties allow it to interact with various biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propan-2-yl ethenyl(ethyl)phosphinate include:
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Uniqueness
This compound is unique due to its specific combination of isopropyl, ethenyl, and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
88093-32-7 |
|---|---|
Molecular Formula |
C7H15O2P |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
2-[ethenyl(ethyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H15O2P/c1-5-10(8,6-2)9-7(3)4/h5,7H,1,6H2,2-4H3 |
InChI Key |
WRMPJZQYVSITGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C=C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















